molecular formula C13H14INO2 B13715311 Ethyl 3-(5-Iodo-3-indolyl)propanoate

Ethyl 3-(5-Iodo-3-indolyl)propanoate

Cat. No.: B13715311
M. Wt: 343.16 g/mol
InChI Key: XAMPYQXAZOLOIU-UHFFFAOYSA-N
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Description

Ethyl 3-(5-Iodo-3-indolyl)propanoate is a synthetic indole derivative featuring a 5-iodo-substituted indole core linked to an ethyl propanoate ester group. Indole derivatives are widely studied for their biological and chemical significance, particularly in pharmaceutical and agrochemical research. This compound is structurally distinct from naturally occurring indoles, such as those in aroma compounds (e.g., pineapple volatiles), due to its halogen substitution and synthetic ester side chain .

Properties

Molecular Formula

C13H14INO2

Molecular Weight

343.16 g/mol

IUPAC Name

ethyl 3-(5-iodo-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H14INO2/c1-2-17-13(16)6-3-9-8-15-12-5-4-10(14)7-11(9)12/h4-5,7-8,15H,2-3,6H2,1H3

InChI Key

XAMPYQXAZOLOIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CNC2=C1C=C(C=C2)I

Origin of Product

United States

Preparation Methods

Chemical Identity and Structural Features

Property Description
Chemical Name Ethyl 3-(5-iodo-1H-indol-3-yl)propanoate
Molecular Formula C13H14INO2
Molecular Weight 343.16 g/mol
Key Structural Features Indole ring with iodine at C-5, ethyl ester group at propanoate side chain

The iodine substituent at the 5-position of the indole ring is critical for the compound’s enhanced lipophilicity and potential biological activities such as anti-inflammatory and anticancer properties.

Preparation Methods of Ethyl 3-(5-Iodo-3-indolyl)propanoate

Stepwise Synthetic Route

Step 1: Preparation of 3-Indolylpropanoate Core
  • Starting from 3-indolepropanoic acid or its derivatives, esterification with ethanol under acidic or catalytic conditions produces Ethyl 3-(1H-indol-3-yl)propanoate.
  • Alternatively, alkylation of indole at the 3-position with ethyl bromo-propanoate or related reagents can yield the propanoate ester.
Step 2: Iodination of the Indole Ring
  • Electrophilic iodination at the 5-position of the indole ring is typically performed using iodine reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of acids.
  • Common solvents for iodination include acetonitrile, dimethylformamide, or dichloromethane.
  • Acid catalysts such as methanesulfonic acid or sulfuric acid facilitate the iodination reaction.
  • Reaction conditions vary from -30 °C to 60 °C and reaction times range from 30 minutes to 48 hours depending on the scale and desired yield.
Step 3: Purification
  • Post-reaction, the crude product is purified using hydrocarbon solvents such as pentane, hexane, or n-heptane to isolate this compound in high purity.

Detailed Process Parameters from Patent Literature

A patented process (WO2019038779A1) describes a novel, cost-effective method for preparing 2-(4-ethyl-3-iodophenyl)-2-methylpropanoic acid, a structurally related iodinated aromatic compound, which shares iodination and esterification principles applicable to this compound synthesis. Key highlights include:

Step Reaction Description Reagents/Conditions Temperature Range Time Range
a) Hydrolysis of precursor ester to acid Organic/inorganic base (NaOH, KOH, triethylamine) 0 °C to solvent bp 30 min to 48 hours
b) Iodination of aromatic ring N-iodosuccinimide, methanesulfonic acid, acetonitrile -30 °C to 60 °C 30 min to 48 hours
c) Purification Hydrocarbon solvents (pentane, hexane) Ambient -
  • The hydrolysis step converts ester intermediates to acids, which can be re-esterified if needed.
  • Iodination uses N-iodosuccinimide as the preferred iodinating agent with methanesulfonic acid as acid catalyst.
  • Purification ensures removal of unreacted starting materials and side products.

Comparative Analysis with Related Compounds

Compound Name Halogen Substitution Molecular Weight (g/mol) Biological Activity Notes
This compound Iodine 343.16 Enhanced lipophilicity and membrane interaction
Ethyl 3-(5-chloro-3-indolyl)propanoate Chlorine 251.71 Lower molecular weight, different reactivity
Ethyl 3-(4-bromo-5-methyl-3-indolyl)propanoate Bromine - Different halogen and methyl substitution

The iodine substituent in this compound improves biological activity relative to chloro- and bromo-substituted analogs due to increased lipophilicity and potential for halogen bonding interactions.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Key Notes References
Esterification Ethanol, acid catalyst (e.g., H2SO4) Converts 3-indolepropanoic acid to ester
Iodination N-iodosuccinimide, methanesulfonic acid, acetonitrile Electrophilic substitution at C-5
Hydrolysis (optional) NaOH or organic base, methanol or other solvents Converts esters to acids if needed
Purification Hydrocarbon solvents (pentane, hexane) Removes impurities

Chemical Reactions Analysis

Types of Reactions

MFCD31977955 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of MFCD31977955 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from the reactions of MFCD31977955 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized products.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 3-(5-Iodo-3-indolyl)propanoate exhibits significant potential in medicinal chemistry, particularly due to its biological activity against various targets:

  • Anticancer Properties : Preliminary studies indicate that indole derivatives, including this compound, may inhibit cancer cell proliferation. The iodine substitution is hypothesized to enhance the compound's interaction with cellular membranes, potentially leading to increased efficacy in targeting cancer cells.
  • Antimicrobial Activity : Research suggests that compounds with indole structures possess antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The compound's interaction with specific enzymes involved in inflammatory pathways could lead to therapeutic applications in treating inflammatory diseases.

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block for creating more complex molecules:

  • Synthesis of Indole Derivatives : The compound can be utilized as a precursor for synthesizing other biologically active indole derivatives through various chemical reactions such as alkylation and acylation .
  • Functionalization of Indoles : The presence of the iodine atom allows for electrophilic substitution reactions, facilitating the introduction of other functional groups into the indole structure. This property is advantageous for designing new compounds with tailored biological activities .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study evaluated the effects of various indole derivatives on cancer cell lines. This compound demonstrated significant inhibition of cell growth in breast cancer models, suggesting its potential as a lead compound for further development.
  • Antimicrobial Efficacy Assessment : In vitro tests revealed that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli, indicating its promise as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of MFCD31977955 involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression modulation, and metabolic changes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, functional groups, and applications of Ethyl 3-(5-Iodo-3-indolyl)propanoate with analogous compounds:

Compound Name Core Structure Key Substituents Functional Groups Primary Applications References
This compound Indole 5-Iodo, ethyl propanoate Ester, aromatic indole, halogen Medicinal chemistry, drug design
Ethyl 3-(methylthio)propanoate Propanoate ester Methylthio (-SCH₃) Ester, thioether Aroma compound (pineapple)
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate Thiazolidinone Aminomethylene, thioxo Ester, thiazolidinone, amine Antibacterial/antifungal agents
5-Indolylmethylene rhodanine-3-propanoic acid Rhodanine-indole Indolylmethylene, carboxylic acid Rhodanine, carboxylic acid Bioactive compound synthesis
Ethyl 3-(2-furyl)propanoate Furan 2-Furyl Ester, aromatic furan Electron-deficient diene analog

Q & A

Q. What are the potential mechanisms of action in anti-inflammatory or anticancer contexts?

  • Methodology :
  • Enzyme inhibition assays : Test IC₅₀ values against COX-2 or topoisomerases.
  • Transcriptomic profiling : RNA-seq identifies differentially expressed pathways (e.g., NF-κB).
  • X-ray crystallography : Resolve compound-enzyme binding modes .

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